N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
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Description
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.12283255 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, differentiation, and proliferation .
Mode of Action
This compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein and inhibits its activity, thereby preventing the downstream signaling pathways that lead to cell survival and proliferation .
Biochemical Pathways
The inhibition of the RET protein affects several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting these pathways, the compound can effectively prevent the growth and proliferation of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell survival and proliferation . By inhibiting the RET protein and its downstream signaling pathways, the compound can effectively prevent the growth and proliferation of cancer cells .
Properties
IUPAC Name |
N-[1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)12-3-6-15-16(10-12)22-8-7-17(15)24-9-1-2-13(11-24)23-27(25,26)14-4-5-14/h3,6-8,10,13-14,23H,1-2,4-5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJRLZMRKIKURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.